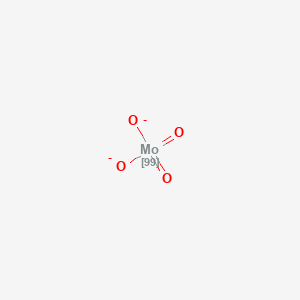

Molybdate ion Mo-99

Description

Properties

CAS No. |

72826-31-4 |

|---|---|

Molecular Formula |

MoO4-2 |

Molecular Weight |

162.905 g/mol |

IUPAC Name |

dioxido(dioxo)(99Mo)molybdenum-99 |

InChI |

InChI=1S/Mo.4O/q;;;2*-1/i1+3;;;; |

InChI Key |

MEFBJEMVZONFCJ-GNPPXRDPSA-N |

Isomeric SMILES |

[O-][99Mo](=O)(=O)[O-] |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Nuclear Reaction Pathways for Molybdenum 99 Production

Fission-Induced Production of Molybdenum-99 from Uranium Targets

This method is the dominant global source of Mo-99, accounting for the vast majority of its supply. It relies on the nuclear fission of uranium-235 (B1209698) (U-235) when irradiated with thermal neutrons in a nuclear reactor. The fission process splits the U-235 nucleus into lighter fragments, with Mo-99 being one of the significant fission products. nih.govnih.goviaea.orgeuropa.euntp.co.zatum.denih.govsnmjournals.orgnih.govanl.gov

The production of Mo-99 via fission requires high-flux research reactors. These reactors are designed to provide intense thermal neutron fluxes necessary for efficient fission of U-235. Key reactor types employed include pool-type and tank-type reactors, such as the NRU in Canada, HFR in the Netherlands, BR-2 in Belgium, SAFARI-1 in South Africa, OPAL in Australia, and the VVR-c reactor in Russia. iaea.orgntp.co.zanih.govnih.govnih.gov

Optimal Mo-99 yields are achieved by maximizing the thermal neutron flux within the target irradiation positions. Typical thermal neutron fluxes in these reactors range from 1013 to 1015 neutrons per square centimeter per second (n/cm²/s). nih.govepj-conferences.orgosti.gov Reactor design considerations, including core configuration, moderator choice (e.g., water, heavy water), reflector materials, and the precise placement of targets, are all optimized to enhance this flux. The duration of neutron irradiation is also a critical parameter, as it directly influences the amount of Mo-99 produced, balanced against its decay rate. nih.govpensoft.net

Historically, molybdenum-99 production predominantly utilized Highly Enriched Uranium (HEU), typically containing over 90% U-235. HEU targets offer a higher yield of Mo-99 per fission event. nih.goviaea.orgeuropa.eunih.govsnmjournals.orgnih.govanl.gov However, due to global non-proliferation efforts and security concerns, there has been a significant international shift towards using Low Enriched Uranium (LEU), which contains less than 20% U-235. nih.govnih.govsnmjournals.organl.govepj-conferences.orgshinefusion.comanl.gov

To compensate for the lower U-235 concentration in LEU targets, higher neutron fluxes or increased uranium content within the target material are required. Common target materials include uranium-aluminum alloys, uranium metal foils, and uranium oxides such as uranium dioxide (UO2) or uranium trioxide (U3O8). nih.govtum.desnmjournals.organl.govshinefusion.comosti.govnih.gov Some LEU target designs have achieved higher uranium densities compared to their HEU counterparts, helping to maintain comparable Mo-99 production levels. europa.eunih.gov A critical aspect of target development is ensuring robust materials that can withstand the intense radiation and heat generated during reactor operation. nih.gov

When U-235 undergoes thermal neutron fission, it produces a wide spectrum of fission products. Molybdenum-99 is generated with a fission yield of approximately 6.1% from the thermal neutron fission of U-235. nih.govnih.goviaea.orgtum.denih.govjaea.go.jpeuropa.eu This means that for every 100 fission events, about 6 will produce a Mo-99 atom.

Alongside Mo-99, other medically significant radionuclides are co-produced during the fission process. Notably, Iodine-131 (I-131) and Xenon-133 (Xe-133) are common fission products that are often recovered and utilized in nuclear medicine. nih.goviaea.orgeuropa.euanl.govnih.gov The chemical processing steps following irradiation are designed to efficiently separate Mo-99 from this complex mixture of fission products.

Neutron Capture Production of Molybdenum-99 from Molybdenum-98 Targets

An alternative method for producing Mo-99 involves the neutron capture reaction on stable Molybdenum-98 (⁹⁸Mo), represented by the reaction ⁹⁸Mo(n,γ)⁹⁹Mo. While this route avoids the complexities associated with uranium fission and the separation of numerous fission products, it is generally less efficient and yields Mo-99 with a significantly lower specific activity compared to the fission pathway. nih.govsnmjournals.orgepj-conferences.orgosti.govnih.govosti.goviaea.orgresearchgate.netstackexchange.comiaea.org

For this production method, the target material is molybdenum, either in its natural isotopic abundance or enriched in the ⁹⁸Mo isotope. Natural molybdenum contains approximately 24.1% ⁹⁸Mo. epj-conferences.orgiaea.orgresearchgate.netstackexchange.comiaea.org Using molybdenum highly enriched in ⁹⁸Mo (typically >95% isotopic purity) is preferred to maximize the production yield and achieve higher specific activities. nih.govepj-conferences.orgiaea.orgresearchgate.netiaea.org

Molybdenum targets are commonly fabricated as molybdenum metal (e.g., pressed powder into pellets or formed into foils) or as molybdenum oxide (MoO3). epj-conferences.orgosti.govresearchgate.net Fabrication techniques include powder metallurgy, casting, or sputtering, ensuring the targets are robust for irradiation and subsequent processing. epj-conferences.orgresearchgate.net

The neutron capture reaction ⁹⁸Mo(n,γ)⁹⁹Mo is induced by irradiating the molybdenum targets with neutrons. Both thermal and epithermal neutron energies can be utilized, with epithermal neutrons offering a higher cross-section for this specific reaction. nih.govepj-conferences.orgiaea.orgresearchgate.netstackexchange.com

The neutron capture cross-section for ⁹⁸Mo with thermal neutrons is relatively low, approximately 0.13 barns, which is orders of magnitude smaller than the fission cross-section of U-235. nih.govosti.govnih.goviaea.orgresearchgate.netstackexchange.com The resonance integral for this reaction, however, is higher, around 6.9 to 7.2 barns, providing a more favorable reaction rate in the epithermal energy range. epj-conferences.orgiaea.orgresearchgate.netstackexchange.com

To achieve a useful yield, high neutron fluxes (e.g., 1.7 x 1014 n/cm²/s) and extended irradiation periods (several days) are required. epj-conferences.orgosti.gov Consequently, the specific activity of Mo-99 produced via neutron capture is considerably lower, typically ranging from 0.1 to 15 Ci/g, compared to the >1,000 Ci/g achieved through fission. nih.govosti.govnih.goviaea.orgresearchgate.net This lower specific activity necessitates modifications to conventional technetium generators for effective Tc-99m elution. nih.gov

Data Tables

Table 1: Comparison of Mo-99 Production Pathways

| Feature | Fission-Induced Production | Neutron Capture Production |

| Target Material | Uranium-235 (U-235) | Molybdenum-98 (⁹⁸Mo) |

| Primary Reaction | 235U(n,f)99Mo | 98Mo(n,γ)99Mo |

| Typical Neutron Flux | 1013 - 1015 n/cm²/s (thermal) | 1013 - 1014 n/cm²/s (thermal/epithermal) |

| Effective Production Cross-Section (approx.) | ~37 barns (thermal) | ~0.13 barns (thermal), ~6.9 barns (resonance integral) |

| Specific Activity (EOB) | >1,000 Ci/g (high) | 0.1 - 15 Ci/g (low) |

| Efficiency/Yield | High (approx. 6.1% fission yield) | Low |

| Co-produced Isotopes | I-131, Xe-133, etc. | Primarily other Mo isotopes |

| Pros | High specific activity, established infrastructure | Avoids uranium handling, simpler product separation |

| Cons | Complex processing, proliferation concerns (HEU) | Low specific activity, lower yield, requires enriched Mo-98 |

Table 2: Fission Yield of Mo-99 from U-235

| Nuclide | Fission Yield (%) from U-235 Thermal Neutron Fission |

| Mo-99 | 6.1 |

Table 3: Neutron Cross-Sections for ⁹⁸Mo(n,γ)⁹⁹Mo

| Reaction | Cross-Section (Thermal) | Resonance Integral |

| 98Mo(n,γ)99Mo | ~0.13 barns | ~6.9 - 7.2 barns |

Compound Table

Molybdenum-99 (Mo-99)

Technetium-99m (Tc-99m)

Uranium-235 (U-235)

Molybdenum-98 (⁹⁸Mo)

Molybdenum-100 (100Mo)

Iodine-131 (I-131)

Xenon-133 (Xe-133)

Uranium Dioxide (UO2)

Uranium Trioxide (U3O8)

Uranium-Aluminum Alloy

Uranium Metal Foil

Uranium Sulfate

Theoretical Considerations of Neutron Capture Cross Sections

The primary reactor-based pathway for producing ⁹⁹Mo involves the neutron capture reaction on Molybdenum-98 (⁹⁸Mo):

The efficiency and yield of this reaction are theoretically governed by the neutron capture cross-section of ⁹⁸Mo. The cross-section, typically measured in barns (1 barn = m²), quantifies the probability of a neutron being captured by a ⁹⁸Mo nucleus. For thermal neutrons (energies around 0.025 eV), the cross-section for the ⁹⁸Mo(n,γ)⁹⁹Mo reaction is approximately 0.13 barns nih.gov. This value is significantly lower than the fission cross-section of Uranium-235 (U-235) in thermal reactors, which is around 600 barns, with about 6.1% of fissions producing ⁹⁹Mo, equating to an effective fission yield cross-section of approximately 37 barns nih.gov.

While the thermal neutron capture cross-section is relatively small, the resonance integral for ⁹⁸Mo(n,γ)⁹⁹Mo is higher, around 7.2 barns researchgate.net. This indicates that epithermal neutrons (neutrons with energies above thermal but below fast) can contribute more effectively to ⁹⁹Mo production via this reaction iaea.org. Theoretical models, such as those based on Hauser-Feshbach calculations and optical models, are employed to predict and understand these cross-sections across a range of neutron energies, aiding in the optimization of reactor-based production strategies oecd-nea.orgiaea.org.

Emerging and Non-Reactor-Based Methodologies for Molybdenum-99 Synthesis

Concerns regarding the reliability of aging nuclear reactors and the security implications of highly enriched uranium (HEU) have spurred the development of alternative, accelerator-based methods for ⁹⁹Mo production nih.goviaea.orgiaea.org. These methods aim to provide a more distributed, secure, and potentially more environmentally friendly supply chain.

Accelerator-Driven Production Techniques (e.g., Photonuclear, Proton-Induced Reactions)

Accelerator-based techniques leverage particle beams to induce nuclear reactions that produce ⁹⁹Mo. The primary methods involve photonuclear reactions and proton-induced reactions.

Photonuclear Production: This technique typically utilizes the ¹⁰⁰Mo(γ,n)⁹⁹Mo reaction iaea.orgkntu.ac.irresearchgate.netncbj.gov.planl.govresearchgate.netcern.ch. High-energy photons, generated by bombarding a high-Z converter target (e.g., Tungsten or Tantalum) with an electron beam from a linear accelerator (linac), interact with ¹⁰⁰Mo nuclei. The threshold energy for this reaction is around 9 MeV, with a peak cross-section of approximately 150 millibarns (mb) occurring at about 14.5 MeV photon energy anl.govresearchgate.net. Electron linacs operating in the 20-50 MeV range are suitable for producing the necessary bremsstrahlung photons osti.gov. For instance, a 30 MeV electron linac is considered capable of producing sufficient photon flux for ⁹⁹Mo production via this route annexpublishers.com. Some approaches explore a "two-stage" process where electrons first create photons, which then interact with the ¹⁰⁰Mo target, while others use a "one-stage" approach where photons interact directly with the target kntu.ac.ir. NorthStar Medical Radioisotopes has demonstrated a "two beams on target" approach using electron accelerators for Mo-99 production, aiming to increase production capability without uranium northstarnm.com.

Proton-Induced Reactions: Proton beams, typically accelerated by cyclotrons, can also be used to produce ⁹⁹Mo. Key reactions include:

¹⁰⁰Mo(p,pn)⁹⁹Mo: This reaction produces ⁹⁹Mo directly. The optimal proton energy range is cited as 15-35 MeV uj.edu.pl.

⁹⁸Mo(p,2n)⁹⁹Mo: This reaction also yields ⁹⁹Mo. Studies suggest cross-sections are significant in the 20-40 MeV range iaea.orgedpsciences.org.

¹⁰⁰Mo(p,2n)⁹⁹mTc: While this reaction directly produces ⁹⁹mTc, the decay of co-produced ⁹⁹Mo also contributes to ⁹⁹mTc yield. This method is attractive for direct ⁹⁹mTc production, potentially using existing medical cyclotrons researchgate.netuj.edu.plmdpi.comkek.jpnd.eduresearchgate.netcern.chcern.chiaea.orgingentaconnect.com. For example, yields of 3.8 mCi/μAh were reported for the ¹⁰⁰Mo(p,pn)⁹⁹Mo reaction with 40-45 MeV protons nih.gov.

The choice of proton energy, beam current, and target thickness significantly impacts the yield and purity of the produced ⁹⁹Mo uj.edu.pliaea.orgnd.edu. Theoretical modeling, often using codes like TALYS, is crucial for predicting excitation functions and optimizing these parameters nd.edumdpi.com.

Novel Target Materials for Accelerator-Based Molybdenum-99 Production

The effectiveness of accelerator-based ⁹⁹Mo production is highly dependent on the target material.

Enriched Molybdenum Isotopes: The use of isotopically enriched ¹⁰⁰Mo is paramount for photonuclear production via the ¹⁰⁰Mo(γ,n)⁹⁹Mo reaction iaea.orgkntu.ac.irresearchgate.netanl.govresearchgate.net. Enrichment minimizes the production of unwanted isotopes and maximizes the yield of ⁹⁹Mo. ¹⁰⁰Mo is commercially available, with costs estimated between 1000 per gram for kilogram quantities anl.gov. For proton-induced reactions, enriched ¹⁰⁰Mo is also preferred to reduce contaminating Technetium (Tc) isotopes uj.edu.plnd.eduresearchgate.netiaea.org.

Ruthenium Isotopes: The ⁹⁹Ru(p,n)⁹⁹Mo reaction is another pathway explored for ⁹⁹Mo production using proton accelerators nih.gov. Ruthenium (Ru) targets, specifically ⁹⁹Ru, can serve as a precursor.

Natural Molybdenum: While less efficient due to the lower abundance of relevant isotopes (⁹⁸Mo and ¹⁰⁰Mo), natural molybdenum targets can be used, particularly in reactor-based (n,γ) production or in specific accelerator configurations where enrichment is not feasible or cost-effective iaea.orgepj-conferences.org. However, for accelerator-based methods aiming for high specific activity, enriched targets are generally favored anl.govnd.edu.

Advanced Conceptual Approaches to Molybdenum-99 Generation

Ongoing research explores advanced concepts to further enhance the efficiency, scalability, and economic viability of accelerator-based ⁹⁹Mo production.

Hybrid Production Methods: Some concepts integrate multiple production channels. For example, a hybrid approach might utilize an electron accelerator to generate neutrons that then interact with ⁹⁸Mo via the (n,γ) reaction, or use photons to induce the (γ,n) reaction on ¹⁰⁰Mo cern.ch.

Advanced Accelerator Designs: Research into higher beam currents, improved beam focusing, and novel accelerator technologies like laser-driven electron acceleration (LWFA) aims to increase photon or particle flux, thereby boosting ⁹⁹Mo yields researchgate.netcern.ch. Concepts like the "two beams on target" approach for electron accelerators are being developed to improve efficiency northstarnm.com.

Targetry and Cooling Systems: Innovative target designs, such as optimized strip or disc configurations for ¹⁰⁰Mo targets, coupled with efficient cooling systems (e.g., using helium or water), are crucial for handling high beam powers and ensuring target integrity kntu.ac.irresearchgate.netanl.govcern.ch.

Integration with Existing Infrastructure: Leveraging existing medical cyclotrons for direct ⁹⁹mTc production or for ⁹⁹Mo production offers a pathway for decentralized and more accessible supply uj.edu.plmdpi.comkek.jpcern.chingentaconnect.com.

Alternative Nuclear Reactions: While ¹⁰⁰Mo(γ,n)⁹⁹Mo and proton-induced reactions on Mo isotopes are prominent, other reactions or transmutation strategies are conceptually explored nih.govingentaconnect.comaesj.netcern.ch. For instance, deuteron-induced reactions on ¹⁰⁰Mo have been investigated, showing potential advantages in cross-section over proton-induced reactions edpsciences.org.

These advanced concepts aim to overcome the limitations of current production methods and establish robust, reliable, and cost-effective sources of ⁹⁹Mo for global medical needs.

Radiochemical Processing and Separation of Molybdenum 99 Molybdate

Separation Strategies for Molybdate (B1676688) Ion (Mo-99) from Complex Radioisotopic Mixtures

Solvent Extraction of Molybdate Species

Methyl Ethyl Ketone (MEK) Based Separation Schemes

Methyl Ethyl Ketone (MEK) has been established as an effective solvent for the extraction and separation of Tc-99m from Mo-99, particularly from low specific activity (LSA) Mo-99 solutions. This method leverages the differential solubility of pertechnetate (B1241340) (TcO₄⁻) and molybdate (MoO₄²⁻) ions in MEK. Research indicates that MEK can achieve high extraction efficiencies for Tc-99m, with studies reporting recovery rates exceeding 85% in simulated conditions and even higher in actual processing. researchgate.net

However, MEK can potentially form enol and condensation products during the extraction process, which may impact the final purity of the separated Tc-99m. akjournals.com To mitigate this, subsequent purification steps, such as passing the MEK-containing Tc-99m through a neutral alumina (B75360) column, are employed to remove these byproducts. akjournals.com The MEK-based solvent extraction technique is a well-recognized method for separating 99mTc from Mo-99, and its efficiency has been further explored through distribution coefficient (Kd) studies. researchgate.netnih.gov In practice, the MEK phase containing 99mTc is often passed through an alumina column to trap any residual Mo-99 before the MEK is evaporated and the 99mTc is reconstituted in saline. ncbj.gov.pl

Amines and Other Organic Extractants for Molybdate

Beyond MEK, a variety of amines and other organic extractants have been investigated for the selective separation of molybdenum and related radionuclides. High-molecular-weight amines, particularly tertiary and quaternary amines, function effectively as liquid anion exchangers, capable of separating anions that can form negatively charged species. iaea.orgakjournals.com

Trioctylamine (TOA), often used in conjunction with tributylphosphate (TBP) as a modifier in kerosene (B1165875), has demonstrated high efficiency in extracting molybdenum. For instance, a system comprising 4 vol.% TOA, 12 vol.% TBP, and 84 vol.% kerosene achieved an extraction of 99.9% for molybdenum at a pH of 1. researchgate.net The addition of TBP is crucial for improving phase separation, a common challenge in amine-based extraction systems. researchgate.net

Furthermore, synthesized amine-functionalized resins, such as those based on polystyrene-divinylbenzene (SDVB) copolymers modified with trimethylamine, have shown promising results for Mo(VI) and iodide separation. These resins exhibit enhanced adsorption capabilities for molybdate ions (MoO₄²⁻) and can be regenerated for multiple cycles, demonstrating good reusability and radiation stability. tandfonline.com Tridentate diglycolamide ligands, such as TODGA, have also shown excellent selectivity for separating molybdate from tungstate, with minimal molybdate elution under specific acidic conditions. epo.org

Ion Exchange Chromatography for Molybdate Ion Purification

Ion exchange chromatography stands as a cornerstone technique in the radiochemical purification of Mo-99, leveraging the distinct chemical properties of molybdate ions to achieve selective separation from a complex mixture of fission products and target materials. This method is generally considered facile, energy-efficient, and offers high treatment capacity and removal efficiency compared to other separation processes like solvent extraction or precipitation. core.ac.uk

The principle involves passing a solution containing Mo-99 through a column packed with an ion exchange resin. Molybdate ions, typically in the form of MoO₄²⁻, are selectively retained by the resin based on their charge and affinity, while other impurities are either not retained or are retained with lower affinity and can be washed away. Subsequently, the purified Mo-99 is eluted from the resin using an appropriate eluent.

Anion Exchange Resins in Molybdenum-99 Separation

Anion exchange resins have been extensively optimized for Mo-99 purification. Conventional resins like Dowex-1x8 are widely employed, demonstrating a strong affinity for TcO₄⁻, allowing it to be retained while molybdenum is largely rinsed away. researchgate.netviamedica.pl In these schemes, 99mTc is quantitatively bound to the anion exchange resin, and after washing to remove molybdenum, it is eluted with specific eluents like tetrabutylammonium (B224687) bromide (TBAB) or nitric acid, achieving elution yields typically in the range of 75-85%. researchgate.netviamedica.pl

The development of novel anion exchange resins, such as synthesized amino-modified polystyrene-divinylbenzene (SDVB) copolymers, has further enhanced separation capabilities. These resins, particularly those functionalized with trimethylamine, show superior adsorption capacity for molybdate ions compared to conventional resins. tandfonline.com They also exhibit improved thermal and radiation stability and can be effectively regenerated for multiple cycles, making them attractive alternatives for Mo-99 processing. tandfonline.com

Development of Advanced Inorganic Ion Exchangers

The pursuit of more robust and selective separation materials has led to the development of advanced inorganic ion exchangers. These materials offer advantages such as operation under extreme conditions (high temperature, intense radiation fields, presence of organic solvents, or oxidants) and often possess higher selectivity and capacity than traditional organic resins. core.ac.ukchempap.org

Materials like zirconium phosphate (B84403) and ammonium (B1175870) phosphomolybdate have been identified as effective inorganic ion exchangers. chempap.org Zirconium oxide-based adsorbents have also been explored for Mo-99 purification. A process involving the adsorption of Mo-99 onto zirconium oxide, followed by elution with a strong base and subsequent chromatographic recovery on an anion exchange material, has been patented. google.com Research continues into developing new inorganic materials and composites that can improve upon the adsorption capacity and stability of conventional adsorbents for Mo-99/Tc-99m generators. scielo.br

Adsorption-Based Separation Technologies for Molybdate Ion

Adsorption-based separation technologies represent a significant approach for isolating and purifying molybdate ions, valued for their simplicity, efficiency, and the potential for adsorbent regeneration. mdpi.com The core principle involves immobilizing molybdate ions onto a solid adsorbent material, from which they can later be recovered.

The selection of an appropriate adsorbent is critical, requiring materials with good mechanical stability, high adsorption capacity, and ease of regeneration. mdpi.com While alumina is a widely used adsorbent, particularly in the fabrication of 99Mo/99mTc generators, its inherent adsorption capacity for molybdate ions is often limited, necessitating the development of improved materials. scielo.brresearchgate.net Other materials, such as titania and composite adsorbents based on silica (B1680970) and iron oxides, are also being investigated for their potential in molybdate recovery. mdpi.comacs.org

Alumina-Based Adsorbents for Molybdenum-99

Alumina (Al₂O₃) is a ubiquitous adsorbent in the nuclear industry and is the most common stationary phase for 99Mo/99mTc generator columns. researchgate.net Its effectiveness stems from its ability to adsorb molybdate ions (MoO₄²⁻) from aqueous solutions. However, conventional alumina typically exhibits a limited adsorption capacity for molybdenum, ranging from 2 to 20 mg Mo per gram of alumina. scielo.brnih.gov

Research has focused on enhancing alumina's performance. The development of novel alumina synthesized via solid-state reactions has yielded materials with significantly improved adsorption capacities, such as one reported SS-alumina with an adsorption capacity of 76.06 mg Mo/g alumina. researchgate.net Furthermore, studies have shown that different alumina phases (e.g., γ, δ, θ, α-Al₂O₃) influence molybdenum adsorption capacity and chemical stability, with transition phases generally offering higher surface reactivity beneficial for generator applications. scielo.br Mesoporous alumina has demonstrated particularly high equilibrium and dynamic sorption capacities, reaching up to 148 ± 8 mg Mo/g, which is considerably higher than conventional alumina. nih.gov

The adsorption mechanism of molybdate ions on alumina is primarily driven by electrostatic interactions. In acidic solutions, alumina's surface hydroxyl groups become protonated, creating positively charged sites that attract molybdate anions. researchgate.net Optimizing the solution pH is crucial, as lower pH generally leads to higher molybdenum adsorption capacity on alumina. researchgate.net Alumina columns are also utilized in conjunction with other separation techniques, such as MEK solvent extraction, to trap any residual molybdenum breakthrough. ncbj.gov.pl

Chemical Speciation and Analytical Characterization of Molybdenum 99 Molybdate

Solution Chemistry and Hydrolysis Behavior of Molybdate (B1676688) Ion

In aqueous solutions, the molybdate ion, with molybdenum in its +6 oxidation state, exhibits complex hydrolysis and polymerization behavior that is highly dependent on pH and concentration. At a biological pH and in dilute solutions, the predominant species is the simple tetrahedral molybdate anion, [MoO₄]²⁻. imoa.info However, as the pH of the solution is lowered, protonation and subsequent condensation reactions occur, leading to the formation of various polyoxomolybdates. mdpi.comwikipedia.org

The initial protonation step can be represented as: [MoO₄]²⁻ + H⁺ ⇌ [HMoO₄]⁻

Further acidification leads to the formation of molybdic acid and other protonated species. imoa.infomdpi.com These monomeric species can then undergo condensation to form a variety of polymeric anions. mdpi.com Some common examples of these polyoxomolybdate ions include:

Heptamolybdate: [Mo₇O₂₄]⁶⁻

Octamolybdate: [Mo₈O₂₆]⁴⁻

Dimolybdate: [Mo₂O₇]²⁻ wikipedia.org

The equilibrium between these different species is dynamic and influenced by factors such as ionic strength and temperature. The formation and structure of these polymolybdate complexes are critical as they can affect the adsorption of ⁹⁹Mo onto the column material in a ⁹⁹Mo/⁹⁹ᵐTc generator and its subsequent elution characteristics. nih.gov

The speciation of molybdenum in aqueous solutions can be summarized in the following table:

| pH Range | Predominant Molybdenum Species |

| > 6 | [MoO₄]²⁻ (Molybdate) |

| 5-6 | [HMoO₄]⁻ (Hydrogen Molybdate) |

| 2-5 | [Mo₇O₂₄]⁶⁻ (Heptamolybdate), [Mo₈O₂₆]⁴⁻ (Octamolybdate) |

| < 2 | Cationic species and hydrated MoO₃ |

This table provides a general overview of molybdenum speciation as a function of pH.

Complexation Reactions of Molybdate Ion in Various Chemical Environments

The molybdate ion readily forms complexes with a wide range of inorganic and organic ligands. The nature of these complexes is dependent on the ligand, pH, temperature, and the presence of other competing ions. researchgate.net These complexation reactions are fundamental to the separation and purification processes of Molybdenum-99.

In acidic aqueous solutions, molybdate ions can coordinate with various polymer ligands containing carboxylic and nitrogen-containing functional groups. researchgate.net The formation of these polymer-metal complexes is influenced by the pH of the medium and the temperature. researchgate.net The interaction of molybdenum with organic compounds, such as tannins and tannin-like substances, is also significant, particularly in environmental contexts where it can form strong complexes across a wide pH range. science.gov

The complexation of molybdate is also critical in industrial applications such as catalysis and corrosion inhibition. wikipedia.org For instance, bismuth molybdates are used as catalysts in the production of acrylonitrile, and ferric molybdates catalyze the oxidation of methanol (B129727) to formaldehyde. wikipedia.org

In the context of ⁹⁹Mo production, the complexation behavior of molybdate is exploited in separation and purification processes. For example, in some proposed molten salt reactor designs for medical isotope production, understanding the complexation of molybdenum in fluoride (B91410) salt melts is crucial for online extraction of ⁹⁹Mo. acs.org Studies have shown that the complexation of molybdenum in molten salts varies with its oxidation state. acs.org

Advanced Analytical Methodologies for Molybdenum-99 and Associated Impurities

Ensuring the radionuclidic, radiochemical, and chemical purity of Molybdenum-99 molybdate solutions is critical for their use in medical applications. iaea.org A suite of advanced analytical techniques is employed to characterize ⁹⁹Mo solutions and quantify any impurities.

High-resolution gamma-ray spectrometry (HRGS) is a primary technique for identifying and quantifying radionuclidic impurities in Molybdenum-99 solutions. ipndv.org This non-destructive method utilizes high-purity germanium (HPGe) detectors, which offer superior energy resolution compared to scintillation detectors like sodium iodide (NaI). mirion.comdiva-portal.org The high resolution of HPGe detectors allows for the separation and identification of gamma-ray peaks from different radionuclides, even when their energies are very close. mirion.com

The gamma-ray spectrum provides a unique fingerprint of the radionuclides present in the sample. ipndv.org By analyzing the energy and intensity of the gamma-ray peaks, the identity and activity of each radionuclide can be determined. ipndv.org This is essential for ensuring that the ⁹⁹Mo solution meets the stringent purity requirements for medical use, with strict limits on the presence of other fission products and activation products. epa.gov The following table shows some of the key gamma-emitting radionuclides that are monitored in ⁹⁹Mo production.

| Radionuclide | Key Gamma-ray Energy (keV) |

| ⁹⁹Mo | 140.5, 181.1, 739.5 |

| ⁹⁹ᵐTc | 140.5 |

| ¹³¹I | 364.5 |

| ¹⁰³Ru | 497.1 |

| ¹³²Te | 228.2 |

This table lists some common radionuclides and their characteristic gamma-ray energies that are relevant in the quality control of ⁹⁹Mo.

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for the determination of elemental impurities at trace and ultra-trace levels in high-purity molybdenum. at-spectrosc.comthermofisher.comnih.gov This method is capable of detecting a wide range of elements from the periodic table with detection limits in the parts-per-billion (ng/L) to parts-per-trillion (pg/L) range. thermofisher.comnih.gov

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. nih.gov The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. nih.gov This allows for the quantification of a multitude of elemental impurities simultaneously. doaj.org

A significant challenge in the analysis of high-purity molybdenum by ICP-MS is the potential for matrix effects, where the high concentration of molybdenum can interfere with the measurement of trace analytes. doaj.org Various strategies, such as online standard addition and the use of electrothermal vaporization (ETV) for sample introduction, have been developed to mitigate these effects and ensure accurate analysis. at-spectrosc.comdoaj.org

Chromatographic methods are indispensable for the separation and purification of Molybdenum-99 from other fission products and target material. nih.goviaea.org These techniques are also employed to identify different chemical species of molybdenum in solution. asdlib.org

In the production of ⁹⁹Mo, capture chromatography is a key step in recovering the molybdate from the dissolved uranium target solution. nih.gov Materials such as alumina (B75360) and titania are used as stationary phases, which selectively adsorb the molybdate ion. nih.govnih.gov The adsorbed molybdenum is then washed to remove impurities before being eluted as a highly pure ⁹⁹Mo product. nih.gov

Ion-exchange chromatography is another widely used technique for the removal of impurities from molybdate solutions. daneshyari.com For instance, chelating resins can be used to selectively remove metallic impurities like tungsten and vanadium from molybdate solutions. daneshyari.com Chromatographic methods are also used to address contamination issues, such as removing breakthrough ⁹⁹Mo from the ⁹⁹ᵐTc eluate. iaea.org

Various spectroscopic techniques are utilized to study the structure and behavior of the molybdate ion in solution and its interaction with adsorbent surfaces. These methods provide valuable insights into the chemical speciation and binding mechanisms of molybdenum.

Ultraviolet (UV) spectroscopy can be used to identify the different molybdenum species present in aqueous solutions. imoa.info The UV spectra of molybdate and its various protonated and polymeric forms are distinct, allowing for their characterization. imoa.info

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, provides information about the molecular structure and bonding of molybdate species. researchgate.net These techniques have been used to investigate the adsorption of molybdate on various mineral surfaces, such as aluminum and iron oxides. researchgate.net Such studies have helped to elucidate whether molybdate forms inner-sphere (direct binding to the surface) or outer-sphere (separated from the surface by water molecules) complexes, which is crucial for understanding its environmental transport and the mechanisms of its capture on chromatographic media. researchgate.net

Spectrophotometric methods are also employed for the quantitative determination of molybdenum, for instance, through the formation of colored complexes with reagents like potassium thiocyanate. neliti.com

Radionuclidic Purity and Quality Assurance of Molybdenum 99 Production

International Regulatory Frameworks and Standards for Molybdenum-99 Purity

The quality and purity of ⁹⁹Mo and the ⁹⁹ᵐTc eluted from ⁹⁹Mo/⁹⁹ᵐTc generators are governed by international and national regulatory bodies and pharmacopoeias. Key among these are the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), which provide monographs detailing specifications and testing methods for radiopharmaceuticals. The International Atomic Energy Agency (IAEA) also plays a significant role in establishing safety standards and guidelines for the production and use of medical radioisotopes, fostering global harmonization.

The USP sets specific limits for radionuclidic impurities in ⁹⁹ᵐTc preparations. For instance, the limit for Molybdenum-99 (⁹⁹Mo) breakthrough in Sodium Pertechnetate (B1241340) Tc 99m Injection is not greater than 0.15 kBq of ⁹⁹Mo per MBq of ⁹⁹ᵐTc at the time of administration. nih.govpharmacopeia.cn The European Pharmacopoeia also specifies limits for various radionuclidic contaminants, such as Iodine-131 (¹³¹I), Ruthenium-103 (¹⁰³Ru), Tellurium-132 (¹³²Te), Strontium-89 (⁸⁹Sr), and Strontium-90 (⁹⁰Sr), with stringent percentage limits for each. iaea.orgresearchgate.net Compliance with these pharmacopoeial standards is essential for manufacturers and users of ⁹⁹Mo and ⁹⁹ᵐTc generators. Regulatory bodies like the U.S. Food and Drug Administration (FDA) also oversee the quality and purity of radiopharmaceuticals through their drug approval processes, requiring comprehensive data on manufacturing controls and impurity profiles. anl.govnih.gov

Assessment and Mitigation of Radionuclidic Impurities in Molybdenum-99 Products

The presence of radionuclidic impurities in ⁹⁹Mo products and ⁹⁹ᵐTc eluates can compromise diagnostic image quality and increase radiation dose to patients. Therefore, robust assessment and mitigation strategies are critical.

Mechanisms of Molybdenum-99 Breakthrough in Generator Systems

Molybdenum-99 (⁹⁹Mo) breakthrough is a primary concern in ⁹⁹ᵐTc generators. This occurs when ⁹⁹Mo, the parent radionuclide, is eluted along with its daughter product, ⁹⁹ᵐTc, typically in the form of sodium pertechnetate (Na⁹⁹ᵐTcO₄). nih.govnih.govnih.govscielo.brijrr.com The ⁹⁹Mo is adsorbed onto an alumina (B75360) (Al₂O₃) column within the generator. nih.govauntminnie.com Breakthrough can happen due to several factors:

Generator Ageing: As the generator approaches its expiry date, the adsorption characteristics of the column may change, leading to increased elution of ⁹⁹Mo. nih.govnih.gov

Elution Frequency: Infrequent elution can lead to transient equilibrium shifts, potentially increasing breakthrough. Conversely, very frequent elution might reduce the yield of ⁹⁹ᵐTc but can also influence impurity levels. nih.gov

Column Integrity: Mechanical defects or imperfections in the chromatographic column can facilitate the passage of ⁹⁹Mo into the eluate. scielo.brijrr.com

Production Methods: Impurities can also arise from the initial production of ⁹⁹Mo, particularly if it is derived from uranium fission. nih.govauntminnie.com

Detection and Quantification of Critical Radionuclidic Contaminants (e.g., Sr-89, Sr-90, Ru-103, I-131)

Beyond ⁹⁹Mo breakthrough, other significant radionuclidic contaminants that must be monitored include Strontium-89 (⁸⁹Sr), Strontium-90 (⁹⁰Sr), Ruthenium-103 (¹⁰³Ru), and Iodine-131 (¹³¹I). iaea.orgresearchgate.netauntminnie.comiaea.org

Molybdenum-99 (⁹⁹Mo): Its presence is typically detected and quantified using gamma-ray spectrometry, often with a sodium iodide detector, or by using a dose calibrator. The USP limit is 0.15 µCi/mCi (or 0.15 kBq/MBq) of ⁹⁹Mo per ⁹⁹ᵐTc. nih.govpharmacopeia.cnnih.govscielo.briaea.org

Iodine-131 (¹³¹I): This gamma-emitting radionuclide has characteristic photopeaks, notably around 0.364 MeV. iaea.org The European Pharmacopoeia sets a limit of 5 × 10⁻³ % for ¹³¹I. iaea.org

Ruthenium-103 (¹⁰³Ru): Similar to ¹³¹I, ¹⁰³Ru is a gamma emitter, and the EP limits its presence to 5 × 10⁻³ %. iaea.org

Strontium-89 (⁸⁹Sr) and Strontium-90 (⁹⁰Sr): These are beta-emitting radionuclides. Their detection and quantification typically involve chromatography followed by beta spectrometry. The EP specifies a limit of 6 × 10⁻⁵ % for these contaminants. iaea.org

The total amount of other gamma-emitting radionuclidic impurities in ⁹⁹ᵐTc eluates should not exceed 0.5 kBq per MBq of ⁹⁹ᵐTc. pharmacopeia.cn Gamma-ray spectroscopy, using detectors like High Purity Germanium (HPGe) detectors, is a powerful tool for identifying and quantifying a wide range of gamma-emitting impurities. nih.govsnmjournals.org

Table 1: Selected Radionuclidic Impurity Limits in ⁹⁹ᵐTc Eluates

| Radionuclidic Impurity | Typical Limit (USP)¹ | Typical Limit (EP)² | Detection Method(s) | Reference(s) |

| Molybdenum-99 (⁹⁹Mo) | ≤ 0.15 µCi/mCi | Not specified directly in this format, but implied by purity requirements | Gamma Spectrometry, Dose Calibrator | nih.govpharmacopeia.cnnih.govscielo.br |

| Iodine-131 (¹³¹I) | - | ≤ 5 × 10⁻³ % | Gamma Spectrometry | iaea.orgresearchgate.net |

| Ruthenium-103 (¹⁰³Ru) | - | ≤ 5 × 10⁻³ % | Gamma Spectrometry | iaea.org |

| Strontium-89 (⁸⁹Sr) | - | ≤ 6 × 10⁻⁵ % | Chromatography, Beta Spectrometry | iaea.org |

| Strontium-90 (⁹⁰Sr) | - | ≤ 6 × 10⁻⁵ % | Chromatography, Beta Spectrometry | iaea.org |

| Other Gamma Emitters | ≤ 0.5 µCi/mCi | - | Gamma Spectrometry | pharmacopeia.cn |

¹ Limits are typically expressed at the time of administration. ² Limits are expressed as a percentage of total radioactivity.

Development of Automated Quality Control Systems for Molybdenum-99 Radiopharmaceuticals

The increasing demand for high-purity ⁹⁹ᵐTc and the complexity of quality assurance have driven the development of automated quality control (QC) systems. Automation in radiopharmaceutical production and testing offers enhanced efficiency, reproducibility, and safety.

Automated systems are being implemented for various stages, from the production of ⁹⁹Mo itself to the elution and QC of ⁹⁹ᵐTc generators. anl.govresearchgate.netnih.govmaking.com These systems can perform tasks such as automated dispensing of ⁹⁹Mo, in-line testing of eluates for radionuclidic purity (including ⁹⁹Mo breakthrough), and radiochemical purity assessments. researchgate.netmaking.com For example, automated solvent extraction systems and purification modules utilizing ion-exchange resins have been developed to efficiently separate and purify ⁹⁹ᵐTc, ensuring compliance with stringent quality standards. researchgate.netnih.gov Such advancements aim to streamline production workflows, reduce operator exposure to radiation, and guarantee consistent product quality, meeting the rigorous demands of modern nuclear medicine. making.com The implementation of such automated QC systems is crucial for maintaining the reliability and safety of the ⁹⁹Mo/⁹⁹ᵐTc supply chain.

Compound List:

Molybdenum-99 (⁹⁹Mo)

Technetium-99m (⁹⁹ᵐTc)

Sodium Pertechnetate (⁹⁹ᵐTc)

Sodium Pertechnetate Tc 99m Injection

Iodine-131 (¹³¹I)

Ruthenium-103 (¹⁰³Ru)

Strontium-89 (⁸⁹Sr)

Strontium-90 (⁹⁰Sr)

Tellurium-132 (¹³²Te)

Ruthenium-106 (¹⁰⁶Ru)

Antimony-125 (¹²⁵Sb)

Alumina (Al₂O₃)

Sodium Chloride (NaCl)

Molybdenum trioxide (MoO₃)

Uranium-235 (B1209698) (²³⁵U)

Uranium-238 (²³⁸U)

Neptunium-239 (²³⁹Np)

Plutonium-239 (²³⁹Pu)

Xenon-131m (¹³¹mXe)

Xenon-133 (¹³³Xe)

Xenon-133m (¹³³mXe)

Xenon-135 (¹³⁵Xe)

Krypton-85 (⁸⁵Kr)

Zirconium-95 (⁹⁵Zr)

Niobium-95 (⁹⁵Nb)

Scandium-46 (⁴⁶Sc)

Niobium-96 (⁹⁶Nb)

Niobium-91m (⁹¹ᵐNb)

Niobium-92m (⁹²ᵐNb)

Niobium-95m (⁹⁵ᵐNb)

Technetium-99 (⁹⁹Tc)

Theoretical Modeling and Computational Simulations in Molybdenum 99 Radiochemistry

Nuclear Data Evaluation and Cross-Section Calculations for Production Reactions

The accurate evaluation of nuclear data and the precise calculation of reaction cross-sections form the bedrock of Mo-99 production planning. The cross-section of a nuclear reaction quantifies the probability of that reaction occurring, which is a critical parameter for determining the potential yield of Mo-99 from a given production route.

Several nuclear reactions are utilized for Mo-99 production, each with a unique set of reaction energies and cross-sections. The primary methods include:

Neutron-induced fission of Uranium-235 (B1209698) (²³⁵U(n,f)⁹⁹Mo): This is the most common commercial route, where a ²³⁵U target is irradiated with thermal neutrons. The fission process yields a spectrum of fission products, with Mo-99 being produced at a fission yield of approximately 6.1%. iaea.orgeuropa.eu The thermal fission cross-section for ²³⁵U is high, around 580-600 barns, making it a very efficient process for producing large quantities of high specific activity Mo-99. iaea.org

Neutron capture by Molybdenum-98 (⁹⁸Mo(n,γ)⁹⁹Mo): This method involves irradiating a target of enriched ⁹⁸Mo with neutrons. The cross-section for this reaction with thermal neutrons is significantly lower, about 0.13 barns, but it has large resonances in the epithermal energy range. cern.chosti.gov

Accelerator-based methods: These include photonuclear reactions like ¹⁰⁰Mo(γ,n)⁹⁹Mo and charged-particle reactions such as ¹⁰⁰Mo(p,2n)⁹⁹mTc and ¹⁰⁰Mo(p,pn)⁹⁹Mo. oecd-nea.org The cross-sections for these reactions are energy-dependent and generally smaller than that of uranium fission. For instance, the ¹⁰⁰Mo(p,pn)⁹⁹Mo reaction has a reported thick target yield of approximately 3.8 mCi/µAh for proton energies between 40-45 MeV. cern.ch

Theoretical nuclear model codes such as TALYS and EMPIRE are employed to calculate these reaction cross-sections when experimental data is scarce or to supplement existing measurements. These codes are based on sophisticated models of the atomic nucleus and can predict the probability of various nuclear reactions over a wide range of energies. The calculated data is then compared with experimental measurements and compiled into evaluated nuclear data libraries like ENDF/B (Evaluated Nuclear Data File) , JEFF (Joint Evaluated Fission and Fusion File) , and BROND (Evaluated Nuclear Data Library of Russia) . These libraries provide the fundamental data required for subsequent neutron transport simulations and yield calculations.

| Production Reaction | Target Isotope | Projectile | Typical Cross-Section/Yield | Nuclear Data Libraries |

| ²³⁵U(n,f)⁹⁹Mo | Uranium-235 | Thermal Neutron | ~6.1% Fission Yield | ENDF/B, JEFF, BROND |

| ⁹⁸Mo(n,γ)⁹⁹Mo | Molybdenum-98 | Thermal Neutron | ~0.13 barns | ENDF/B, JEFF, BROND |

| ¹⁰⁰Mo(γ,n)⁹⁹Mo | Molybdenum-100 | Photon | Energy Dependent | EXFOR, TENDL |

| ¹⁰⁰Mo(p,pn)⁹⁹Mo | Molybdenum-100 | Proton | ~3.8 mCi/µAh (40-45 MeV) | EXFOR, TENDL |

Neutron Transport Simulations for Reactor Target Irradiation Optimization

Once accurate cross-section data is available, neutron transport simulations are performed to model the behavior of neutrons within a nuclear reactor and their interaction with the target material. These simulations are crucial for optimizing the design of irradiation targets and maximizing the production of Mo-99 while ensuring the safety of the reactor.

Monte Carlo codes are the primary tools for these simulations, with MCNP (Monte Carlo N-Particle) , Geant4 , FLUKA , and Serpent being widely used in the field. These codes simulate the journey of individual neutrons from their birth in the reactor core to their absorption or leakage from the system. By tracking billions of these neutron histories, a detailed picture of the neutron flux distribution in terms of energy and spatial location can be constructed.

Key aspects of target irradiation optimization that are addressed by these simulations include:

Target Geometry and Composition: Simulations help determine the optimal shape, size, and composition of the target to maximize neutron absorption in the target material (e.g., ²³⁵U or ⁹⁸Mo) while minimizing neutron self-shielding, where the outer layers of the target absorb neutrons, preventing them from reaching the inner material. The effects of different target matrix materials and enrichments of the target isotope are also studied.

Irradiation Position: The neutron flux varies significantly within a reactor core. Simulations are used to identify the optimal irradiation positions that provide the desired neutron energy spectrum and flux intensity to maximize the Mo-99 production rate.

Thermal-Hydraulic Analysis: The interaction of neutrons with the target generates significant heat. Computational Fluid Dynamics (CFD) codes, such as ANSYS CFX , are often coupled with neutron transport codes to perform thermal-hydraulic analyses. These simulations model the flow of coolant around the target to ensure that the heat is efficiently removed and that the temperature of the target remains within safe operational limits.

Yield Calculation: By combining the simulated neutron flux with the evaluated cross-section data, the production rate of Mo-99 within the target can be accurately calculated. These calculations also account for the decay of Mo-99 during the irradiation period, allowing for the determination of the optimal irradiation time to achieve the maximum yield.

| Simulation Code | Application in Mo-99 Production | Key Outputs |

| MCNP | Neutron flux calculation, target design, yield estimation | Neutron energy spectrum, flux distribution, reaction rates |

| Geant4 | Simulation of accelerator-based production, shielding design | Particle tracks, energy deposition, radionuclide inventory |

| ANSYS CFX | Thermal-hydraulic analysis of target cooling | Temperature distribution, coolant flow velocity, heat transfer coefficients |

Computational Studies of Molybdate (B1676688) Ion Interactions with Separation Media

Following irradiation, the Mo-99 must be chemically separated from the target material and other fission or activation products. This is a critical step that determines the purity and specific activity of the final product. The separation process typically involves the adsorption of the molybdate ion (MoO₄²⁻) onto a solid-phase separation medium, such as alumina (B75360) (Al₂O₃) or various organic resins.

Computational chemistry methods, particularly Density Functional Theory (DFT) , are increasingly being used to study the interactions between the molybdate ion and these separation media at the atomic level. These simulations provide fundamental insights into the adsorption mechanisms, which can guide the development of more efficient and selective separation materials.

Key areas of investigation include:

Adsorption Mechanisms: DFT calculations can elucidate the nature of the chemical bonding between the molybdate ion and the surface of the separation medium. For example, studies have investigated whether the adsorption is due to electrostatic interactions (physisorption) or the formation of covalent bonds (chemisorption). The simulations can also determine the preferred adsorption sites and the orientation of the molybdate ion on the surface.

Binding Energies: The strength of the interaction between the molybdate ion and the separation medium can be quantified by calculating the binding energy. This information is crucial for predicting the efficiency of the separation process and for designing elution strategies to recover the purified Mo-99.

Influence of pH and Solvent: The chemical environment, particularly the pH of the solution, can have a significant impact on the charge of both the molybdate ion and the surface of the separation medium, thereby influencing the adsorption process. Computational models can simulate these effects and help identify the optimal pH conditions for selective separation.

Development of Novel Sorbents: By understanding the key factors that govern the interaction between the molybdate ion and separation media, computational studies can aid in the design of new sorbent materials with enhanced selectivity and capacity for Mo-99.

Process Modeling and Simulation for Radiochemical Plant Design and Optimization

The design and operation of a radiochemical plant for Mo-99 production is a complex undertaking that involves multiple stages, from the dissolution of the irradiated target to the final purification and packaging of the product. Process modeling and simulation are powerful tools that can be used to design, analyze, and optimize the entire production flowsheet.

Process simulation software, such as Aspen Plus , CHEMCAD , and gPROMS , allows engineers to create a virtual model of the radiochemical plant. This model incorporates all the major unit operations, such as dissolution, precipitation, solvent extraction, and chromatography, along with the underlying chemical and physical principles that govern their performance.

The benefits of process modeling and simulation in this context are numerous:

Flowsheet Optimization: Different process configurations and operating conditions can be evaluated in the virtual environment to identify the optimal flowsheet that maximizes product yield, minimizes waste generation, and reduces operational costs.

Techno-economic Analysis: Process simulations can be used to perform techno-economic analyses to assess the financial viability of a particular production process. By estimating capital and operating costs, the model can help in making informed decisions about process selection and plant design.

Safety and Environmental Assessment: The simulation can be used to track the flow of radioactive materials throughout the plant and to predict the generation of radioactive waste streams. This information is essential for designing appropriate shielding, containment, and waste management systems to ensure the safety of the plant and to minimize its environmental impact.

Process Control and Automation: Dynamic process simulations can be used to develop and test process control strategies to ensure that the plant operates in a stable and efficient manner. These models can also be used to train plant operators in a safe and controlled virtual environment.

Radioactive Waste Management and Environmental Considerations in Molybdenum 99 Production

Characterization of Waste Streams from Fission-Based Molybdenum-99 Production

Fission-based production of Mo-99, which involves the irradiation of uranium targets in a nuclear reactor, is the most common method and results in multiple, distinct radioactive waste streams. These streams can be broadly categorized as solid, liquid, and gaseous, each with a unique composition of radionuclides.

The production of Mo-99 from irradiated uranium targets generates four primary waste streams: solids containing uranium, processing off-gases, process liquids from target dissolution, and other solid wastes from processing equipment. nih.gov The composition and volume of these waste streams are influenced by the type of uranium target used—either highly enriched uranium (HEU) or low-enriched uranium (LEU)—and the chemical processing method employed (acidic or alkaline dissolution). nih.govanl.gov

The conversion from HEU to LEU targets, a measure to mitigate nuclear proliferation risks, generally leads to an increase in the volume of radioactive waste. anl.govworld-nuclear-news.orgresearchgate.net For instance, alkaline processing of irradiated LEU targets is estimated to generate 200% more intermediate-level liquid waste per curie of Mo-99 produced compared to HEU. northstarnm.com

Liquid Waste: Liquid waste streams are a significant component of the waste generated. Acidic processing methods typically produce smaller volumes of processing waste compared to alkaline methods. nih.gov The liquid waste contains a complex mixture of fission products, residual uranium, and process chemicals. nih.govanl.gov After a decay period, the primary radionuclides of concern in liquid waste include long-lived fission products. econference.io

Solid Waste: Solid waste includes the remaining uranium from the targets, with approximately 97% of the original uranium ending up in the process waste. nih.gov Other solid wastes include separated cladding from the targets and contaminated processing equipment. nih.govnih.gov Spent ion exchange resins and filter materials from off-gas cleaning also contribute to the solid waste inventory. econference.io

Gaseous Waste: The processing of irradiated targets releases radioactive noble gases, primarily isotopes of xenon (Xe-131m, Xe-133, Xe-133m, and Xe-135) and krypton (Kr-85). nih.gov These gases are typically captured and stored to allow for radioactive decay before being released into the atmosphere. nih.gov

| Waste Stream | Physical State | Primary Constituents | Key Radionuclides |

|---|---|---|---|

| Process Liquid | Liquid | Dissolved uranium targets, fission products, process chemicals (e.g., sodium hydroxide (B78521), nitric acid) | Various fission products, residual Uranium-235 (B1209698), Plutonium-239 nih.govanl.govresearchgate.net |

| Uranium-Containing Solids | Solid | Undissolved uranium, fission products | Uranium-235, fission products, actinides nih.govnih.gov |

| Processing Off-Gases | Gaseous | Noble gases | Xenon-131m, Xenon-133, Xenon-133m, Xenon-135, Krypton-85 nih.gov |

| Contaminated Equipment | Solid | Processing equipment (e.g., filters, resins, tubing) | Various fission and activation products nih.goveconference.io |

Waste Minimization Strategies in Molybdenum-99 Processing

Efforts to minimize the volume and radioactivity of waste from Mo-99 production are crucial for the economic and environmental viability of the process. Strategies focus on optimizing production processes and developing alternative, cleaner production technologies.

Major Mo-99 producers have continuously optimized their processing systems to improve recovery efficiencies and reduce the generation of liquid and solid waste. nih.gov One approach involves the recovery and reuse of valuable materials from the waste streams. For example, the enriched uranium remaining in the process waste could potentially be recovered for reuse, although this is not yet a widespread practice. nih.gov

A significant advancement in waste minimization is the development of non-fission-based Mo-99 production methods. These technologies, such as neutron activation of Molybdenum-98 or accelerator-based methods, generate significantly less radioactive waste compared to traditional uranium fission methods. northstarnm.comnorthstarnm.comdemcon.com For instance, NorthStar Medical Radioisotopes' neutron capture process using Mo-98 targets is reported to reduce the amount of radioactive waste by several orders of magnitude. northstarnm.com This process avoids the creation of long-lived transuranic waste and fission products. northstarnm.com

Another innovative approach is the development of new extraction methods that reduce the volume of liquid waste. Researchers at the Technical University of Munich have developed a method that could significantly cut down on the aqueous, intermediate-level radioactive waste produced during the processing of LEU targets. world-nuclear-news.org

| Strategy | Description | Impact on Waste Reduction |

|---|---|---|

| Process Optimization | Improving the efficiency of Mo-99 separation and purification processes. | Reduces the volume of liquid and solid waste generated per unit of Mo-99 produced. nih.gov |

| Uranium Recovery | Recovering and recycling the unused enriched uranium from the waste stream. | Reduces the volume of high-level solid waste requiring long-term disposal. nih.gov |

| Non-Fission Production | Utilizing methods like neutron activation of Mo-98 or accelerator technology. | Drastically reduces the overall volume and radioactivity of waste, eliminating transuranic and fission product waste. northstarnm.comnorthstarnm.com |

| Advanced Extraction Techniques | Developing new chemical processes for Mo-99 extraction that use fewer reagents and generate less liquid waste. | Significantly decreases the volume of intermediate-level liquid waste. world-nuclear-news.org |

Innovative Approaches to Radioactive Waste Treatment and Disposal from Molybdenum-99 Facilities

The long-term management of radioactive waste from Mo-99 production requires robust and innovative treatment and disposal solutions to ensure the protection of human health and the environment.

A leading innovation in waste treatment is the Synroc® technology developed by the Australian Nuclear Science and Technology Organisation (ANSTO). ansto.gov.au This technology involves incorporating the liquid radioactive waste into a durable ceramic material, which immobilizes the radionuclides. ansto.gov.au The Synroc® process significantly reduces the volume of the final waste form compared to traditional methods like cementation, potentially leading to substantial cost savings in storage and disposal. ansto.gov.au

For liquid waste, a common practice is to store it in shielded tanks for a period to allow for the decay of short-lived radionuclides before further processing and packaging for disposal. econference.io Solid waste, such as spent ion exchange resins, is often encapsulated in a stable matrix like cement before disposal. nih.gov

The management of gaseous waste primarily involves capture and delay systems. nih.gov Radioactive gases are typically passed through charcoal filters or stored in compressed gas cylinders to allow for decay before being safely released. econference.ioijht.org.in

The ultimate disposal of conditioned radioactive waste from Mo-99 production depends on its classification (low-level, intermediate-level, or high-level). Disposal options range from near-surface repositories for low-level waste to deep geological disposal for high-level waste containing long-lived actinides. northstarnm.com

| Technology/Approach | Waste Stream Treated | Description | Key Advantages |

|---|---|---|---|

| Synroc® Technology | Liquid Waste | Incorporation of liquid waste into a stable, durable ceramic matrix. | Significant volume reduction, long-term stability of the waste form. ansto.gov.au |

| Cementation | Liquid and Solid Waste | Immobilization of waste in a cement matrix. | Well-established and relatively simple technology. nih.gov |

| Decay in Storage | Liquid and Gaseous Waste | Storing waste for a sufficient period to allow for the decay of short-lived radionuclides. | Reduces the overall radioactivity of the waste, simplifying subsequent handling and disposal. nih.goveconference.io |

| Ion Exchange | Liquid Waste | Using resins to selectively remove radionuclides from liquid effluents. | Concentrates radioactivity into a smaller, solid volume. nih.gov |

| Geological Disposal | Conditioned High-Level Waste | Permanent disposal in deep, stable geological formations. | Provides long-term isolation from the biosphere. northstarnm.com |

Future Research Directions and Technological Innovations for Molybdenum 99 Supply

Advancements in Target Material Design for Enhanced Yield and Sustainability

A primary driver in Mo-99 production research is the global effort to minimize the use of highly enriched uranium (HEU) due to nuclear proliferation concerns. energy.gov This has spurred the development of high-density, low-enriched uranium (LEU) targets capable of producing equivalent yields of Mo-99. anl.govnih.gov

Key developments in LEU target design include:

Uranium Metal Foils: These targets offer a very high uranium density (approximately 19 g/cm³), which allows for the production of as much or more Mo-99 than the HEU targets they replace, under the same irradiation conditions. nih.gov The monolithic structure of a metal foil presents unique challenges for thermal and mechanical design but is compatible with both acidic and alkaline dissolution processes used in Mo-99 recovery. nih.govresearchgate.net Argonne National Laboratory has been a leader in developing these LEU metal foil targets. nih.gov

Uranium Silicide (U₃Si₂) Targets: Originally developed as a replacement fuel for research reactors, uranium silicide is also being explored as a target material for Mo-99 production. anl.govnih.gov Research has focused on developing effective dissolution methods for these targets, such as using alkaline hydrogen peroxide. anl.gov

The transition from HEU to LEU targets is a significant step towards sustainability. While direct replacement of HEU with LEU in older target designs would result in a lower Mo-99 yield (about 20% of the original), the development of these higher-density materials compensates for the lower enrichment, ensuring a consistent supply. nih.gov This conversion also reduces the volume of radioactive waste, as exemplified by designs where a uranium foil is removed from the target body before processing, leaving the bulk of the aluminum housing behind. osti.gov

Table 1: Comparison of Uranium Target Materials for Mo-99 Production

| Target Material | Typical Uranium Density (g/cm³) | Key Advantages | Key Challenges |

|---|---|---|---|

| HEU in Uranium-Aluminum Alloy | ~1.6 nih.gov | High Mo-99 yield. nih.gov | Proliferation concerns. energy.gov |

| LEU Uranium Metal Foil | ~19 nih.gov | Very high Mo-99 yield, compatible with existing processes. nih.gov | Structural integrity and heat transfer during irradiation. nih.govresearchgate.net |

| LEU Uranium-Aluminum Dispersion | ~2.9 nih.gov | Proven technology for domestic supply (CNEA). nih.gov | Lower density than metal foils. |

| LEU Uranium Silicide (U₃Si₂) | Variable | Potential for high yield. | Dissolution process development. anl.govosti.gov |

Novel Separation Chemistries and Materials for Molybdenum-99 Purification

Following irradiation, Mo-99 must be separated from the uranium target material and a multitude of other fission products. Research in this area focuses on improving the efficiency, purity, and environmental footprint of these chemical processes.

Current methods often involve dissolving the uranium target in either acidic or alkaline solutions. anl.govnih.gov For instance, LEU metal foils can be dissolved in nitric and sulfuric acids or a mixture of sodium hydroxide (B78521) and hydrogen peroxide. anl.gov

Future innovations are centered on:

Optimized Dissolution: Studies have investigated the precise effects of sodium hydroxide and hydrogen peroxide concentrations and temperature on the rate of uranium metal dissolution to optimize the process. anl.gov

Advanced Separation Materials: After dissolution, Mo-99 is typically separated using techniques like ion exchange. iaea.org Research is ongoing to develop more selective and robust separation materials that can capture molybdate (B1676688) ions with higher efficiency and be reused multiple times, thereby reducing chemical waste.

Alternative Production Routes: Beyond fission-based methods, accelerator-based techniques are being explored. koreascience.kr These methods, such as using an electron accelerator to induce photoneutron and neutron capture reactions in Molybdenum-100 (¹⁰⁰Mo) or Molybdenum-98 (⁹⁸Mo) targets, would eliminate uranium altogether, simplifying separation chemistry and eliminating uranium-related waste streams. koreascience.krpurdue.edu

A significant goal is the reduction of liquid radioactive waste. By refining dissolution and separation processes, the volume of waste can be minimized. For example, removing the bulk of the aluminum target cladding before dissolution significantly reduces the amount of material that needs to be chemically processed. osti.gov

Integration of Automation and Robotics in Molybdenum-99 Production Facilities

The production of Mo-99 involves handling highly radioactive materials, making it an ideal candidate for automation and robotics to enhance safety and efficiency. The integration of these technologies is a key area of development for future production facilities.

Remote Handling: Automated systems are crucial for all stages of production, from target fabrication and inspection to loading and unloading targets from the reactor.

Automated Chemical Processing: Robotics can perform the precise and repetitive tasks required for target dissolution, chemical separation, and purification of Mo-99. This not only reduces radiation exposure to personnel but also improves process consistency and product quality.

Quality Control: Automated systems can be employed for quality control checks of the final Mo-99 product, ensuring it meets the stringent requirements for medical use.

By minimizing human intervention in high-radiation areas, automation significantly improves the safety profile of Mo-99 production. It also allows for higher throughput and more reliable operations, contributing to a more stable supply chain.

Development of Robust and Diversified Molybdenum-99 Production Infrastructure

Historically, the global Mo-99 supply has been vulnerable to disruptions due to its reliance on a small number of aging research reactors. europa.eu A major focus for the future is to create a more resilient and diversified production infrastructure.

This involves several key strategies:

Geographic Diversification: Establishing new production facilities in different regions reduces reliance on a few key producers. The United States, historically a major consumer but not a producer of Mo-99, has been actively supporting the establishment of domestic, non-HEU-based production capabilities. energy.goveuropa.eu

Technological Diversification: Encouraging a variety of production methods, including both reactor-based fission of LEU and accelerator-based technologies, creates a more robust supply chain. If one method faces technical challenges, others can continue to operate, preventing widespread shortages.

New and Modernized Reactors: The construction of new, modern research reactors, such as the planned PALLAS reactor in the Netherlands, and the modernization of existing ones, is essential for long-term supply security. europa.eukneopen.com

International Collaboration: Cooperative efforts between countries and organizations, such as the collaboration between ANSTO (Australia) and Argonne National Laboratory (U.S.), are vital for developing and qualifying new target designs and production processes. osti.gov

By building a more diverse and technologically advanced infrastructure, the global community can ensure a reliable supply of Mo-99 to meet the needs of patients worldwide. energy.gov

Q & A

Q. How is Mo-99 separated from its decay product Tc-99m in generator systems?

The separation relies on column chromatography using alumina (Al₂O₃). The molybdate ion (MoO₄²⁻) adsorbs onto the alumina due to its higher charge density, while the pertechnetate ion (TcO₄⁻) is eluted with saline solution. This method achieves >85% recovery of Tc-99m for medical use .

Q. What are the primary nuclear methods for producing Mo-99, and why is U-235 fission preferred?

Mo-99 is produced via two pathways:

- Neutron capture on Mo-98 (low specific activity, ~1–10 Ci/g).

- U-235 fission (high specific activity, >5,000 Ci/g). Fission is commercially dominant due to its higher yield and scalability. The process involves irradiating U-235 targets, dissolving them in nitric acid, and isolating Mo-99 from fission products via solvent extraction or ion exchange .

Q. What role does column chromatography play in purifying Mo-99 from fission products?

After acid dissolution of irradiated targets, MoO₄²⁻ is adsorbed onto anion-exchange resins (e.g., AG 1-X8). Impurities like Ru, Zr, and Nb are removed using wash solutions (e.g., NH₄OH), yielding >85% pure Mo-99. This method minimizes radioactive waste .

Advanced Research Questions

Q. How can target design in nuclear reactors be optimized to enhance Mo-99 production efficiency?

Computational modeling of neutron flux distribution guides target geometry modifications. For example, redesigned targets in the VVR-c reactor increased Mo-99 yield by 21.4% by maximizing neutron capture in U-235. Key parameters include target dimensions, material composition, and irradiation time .

Q. What methodological challenges arise when comparing solvent extraction and ion exchange for Mo-99 concentration?

- Solvent extraction (e.g., using tri-n-butyl phosphate (TBP) or HDEHP) achieves 75–85% Mo recovery but risks co-extracting impurities like Nb/Zr.

- Ion exchange (e.g., AG 1-X8 resin at pH 10) offers higher selectivity but requires precise pH control and generates acidic waste. Advanced studies focus on optimizing organic-aqueous phase ratios (O:A) and decontamination factors .

Q. How do conflicting data on neutron capture vs. fission-derived Mo-99 inform reactor vs. accelerator production strategies?

- Fission (reactor-based) provides high-specific-activity Mo-99 but depends on aging infrastructure (e.g., VVR-c, NRU).

- Neutron capture (accelerator-based) using Mo-100 targets avoids uranium but requires high-power electron beams (e.g., 40 MeV, 125 kW) and advanced beamline diagnostics. Emerging accelerator methods aim to reduce reliance on reactors, though scalability and cost remain challenges .

Q. What computational approaches are used to validate experimental increases in Mo-99 yield from reactor target modifications?

Monte Carlo simulations model neutron flux distribution in reactor channels to predict Mo-99 yield. For example, upgraded VVR-c targets were validated using these methods, showing a 21.4% increase in production without violating reactor safety limits .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Mo-99 recovery rates across solvent extraction studies?

Variability arises from differences in extractant choice (e.g., HDEHP vs. Cyanex 572), pH conditions, and O:A ratios. For instance, Cyanex 572 reduces Nb/Zr co-extraction by 30% compared to HDEHP but requires higher AHA concentrations. Rigorous cross-validation using standardized protocols is critical .

Experimental Design Considerations

Q. What factors influence the selection of LEU vs. HEU targets for Mo-99 production?

- LEU (Low Enriched Uranium): Reduces proliferation risks but requires larger target volumes and longer irradiation times.

- HEU (Highly Enriched Uranium): Offers higher neutron economy but faces regulatory restrictions. Experimental designs must balance specific activity, waste generation, and geopolitical constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.